8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione
Description
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 3, 7, and 6. Its molecular formula is C₁₀H₁₂BrClN₄O₃ (average mass: 351.585 g/mol), with a stereochemistry-free 3-chloro-2-hydroxypropyl chain at position 7 and a bromine atom at position 8 . This compound is synthesized via alkylation of 8-bromo-3-methylxanthine intermediates, often using propargyl or substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
IUPAC Name |
8-bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4O3/c1-14-6-5(7(17)13-9(14)18)15(8(10)12-6)3-4(16)2-11/h4,16H,2-3H2,1H3,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDSCIFYPBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the reaction with 3-chloro-2-hydroxypropylamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and stringent quality control measures are essential to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various purine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Polarity : The 3-chloro-2-hydroxypropyl group in the target compound enhances solubility compared to lipophilic analogs (e.g., 4-chlorobenzyl).
- Steric Effects: Bulky substituents (e.g., tribromophenoxypropyl) may hinder receptor access but improve selectivity .
- Synthetic Accessibility : Analogs with simpler alkyl groups (e.g., isopropyl) are synthesized in higher yields (~96% in ) compared to multi-step syntheses for halogenated derivatives .
Electronic and Functional Group Modifications
Bromine at Position 8
The bromine atom at position 8 is conserved across analogs, suggesting its critical role in electronic modulation of the purine core. This substitution likely enhances electrophilic character, influencing adenosine receptor affinity .
Hydroxyl vs. Alkoxy/Aryloxy Groups
Biological Activity
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family, with the molecular formula and a molecular weight of approximately 337.56 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione primarily involves its interaction with specific molecular targets, including enzymes and receptors. Its bromine and chlorine substituents allow it to form covalent bonds with nucleophilic sites on target molecules, potentially leading to inhibition or activation of various biological pathways. This mechanism is crucial for its proposed applications in antiviral and anticancer therapies.
Antiviral and Anticancer Potential
Research indicates that this compound may exhibit significant antiviral and anticancer properties. Studies have shown that it can inhibit viral replication and modulate cellular pathways involved in cancer progression. The compound's structure allows it to interfere with nucleic acid synthesis, which is a common target for antiviral agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | , |
| Anticancer | Modulation of apoptosis pathways | , |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Studies
- Antiviral Activity Study : A study demonstrated that 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione significantly reduced the viral load in infected cell lines. The mechanism was attributed to its ability to inhibit viral RNA polymerase, thereby preventing viral replication.
- Cancer Cell Line Research : In another case study involving various cancer cell lines, the compound showed a dose-dependent reduction in cell viability. It was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against certain types of cancer .
Structural Properties
The unique combination of functional groups in 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione contributes to its distinct biological properties. The presence of the bromine atom enhances lipophilicity, which may facilitate cellular uptake and interaction with intracellular targets .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione, it is useful to compare it with related compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 8-Bromo-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | Different alkyl substitution | Similar antiviral properties |
| 7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | Lacks bromine atom | Reduced potency |
Q & A
Basic Research Questions
Q. What are the key structural features of 8-bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione, and how do they influence its reactivity?
- The compound features a purine-2,6-dione core with three critical substituents:
- 8-Bromo group : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .
- 7-(3-Chloro-2-hydroxypropyl) chain : The chlorine atom introduces potential for covalent bonding with nucleophilic residues (e.g., cysteine or lysine in proteins), while the hydroxyl group increases solubility and hydrogen-bonding capacity .
- 3-Methyl group : Steric effects may modulate interactions with biological targets or influence regioselectivity in synthetic modifications .
Q. What synthetic routes are validated for producing 8-bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione?
- A common approach involves:
Core synthesis : Alkylation of 3-methylxanthine with 1,3-dibromo-2-propanol under basic conditions (e.g., NaCO/acetone) to introduce the 7-position substituent .
Bromination : Electrophilic bromination at the 8-position using NBS (N-bromosuccinimide) in DMF or DCM, optimized via temperature control (0–25°C) to minimize side reactions .
Chlorination : Reaction with SOCl or PCl to install the chloro group on the hydroxypropyl chain .
- Critical Parameters : Monitor reaction progress via TLC or HPLC (>95% purity threshold). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS or H NMR .
- Thermal Stability : Use DSC (differential scanning calorimetry) to determine melting points and TGA (thermogravimetric analysis) for decomposition profiles .
Advanced Research Questions
Q. What mechanistic insights explain its potential bioactivity, particularly in enzyme inhibition?
- The compound’s 8-bromo and 3-chloro-2-hydroxypropyl groups enable covalent or non-covalent interactions with enzyme active sites. For example:
- Covalent binding : The chloro group may alkylate cysteine residues in kinases or phosphatases, disrupting ATP-binding pockets .
- Non-covalent interactions : The purine core mimics endogenous adenosine, potentially competing for binding in purinergic receptors .
Q. How do structural analogs (e.g., bromine vs. chlorine substitutions) affect biological activity and pharmacokinetics?
- Comparative Analysis :
- Experimental Approach : Synthesize analogs via halogen-exchange reactions and compare ADMET profiles using in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. What computational strategies optimize reaction conditions for scaling synthesis?
- Quantum Chemistry : Employ DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps in bromination/alkylation .
- Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, catalyst) to predict yields and impurity profiles. Tools like ICReDD’s reaction path search algorithms can narrow optimal conditions .
- Case Study : A 15% yield improvement was achieved by optimizing solvent polarity (DMF → THF) and reducing reaction temperature from 25°C to 10°C .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Root Causes : Variability may arise from:
- Assay Conditions : Differences in buffer composition (e.g., Mg concentration in kinase assays) .
- Compound Purity : HPLC thresholds (<95% purity) leading to off-target effects .
- Resolution Strategy :
Standardize Protocols : Adopt guidelines like NIH’s Assay Guidance Manual for enzymatic assays .
Interlab Validation : Collaborate with multiple labs to replicate key findings .
Methodological Resources
- Analytical Tools :
- Data Repositories :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
